molecular formula C24H29NO5 B1302861 Fmoc-O-tert-butyl-L-beta-homothreonine CAS No. 353245-99-5

Fmoc-O-tert-butyl-L-beta-homothreonine

Cat. No.: B1302861
CAS No.: 353245-99-5
M. Wt: 411.5 g/mol
InChI Key: UFJMOCVIPRJMLW-QVKFZJNVSA-N
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Description

Fmoc-O-tert-butyl-L-beta-homothreonine (CAS 353245-99-5) is a non-natural β-amino acid derivative extensively used in solid-phase peptide synthesis (SPPS). Its structure features a β-homologated threonine backbone, where the amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, and the hydroxyl group is shielded by an acid-labile tert-butyl (tBu) ether . The molecular formula is C₂₄H₂₉NO₅, with a molecular weight of 411.5 g/mol. This compound is pivotal in designing peptides with enhanced stability or modified conformational properties due to its elongated side chain and orthogonal protection strategy .

The synthesis typically involves Arndt-Eistert homologation, where α-amino acids are converted to β-analogues via Wolff rearrangement of diazoketones . Alternative routes include multi-step protection-deprotection sequences, as seen in related compounds like Fmoc-O-tert-butyl-L-threoninol .

Properties

IUPAC Name

(3R,4R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO5/c1-15(30-24(2,3)4)21(13-22(26)27)25-23(28)29-14-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20-21H,13-14H2,1-4H3,(H,25,28)(H,26,27)/t15-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFJMOCVIPRJMLW-QVKFZJNVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375824
Record name Fmoc-O-tert-butyl-L-beta-homothreonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

353245-99-5
Record name Fmoc-O-tert-butyl-L-beta-homothreonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Fmoc-O-tert-butyl-L-beta-homothreonine (Fmoc-β-HomoThr(tBu)-OH) is a synthetic amino acid derivative widely used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). Its unique structure, characterized by the fluorenylmethyloxycarbonyl (Fmoc) protecting group and a tert-butyl side chain, allows for controlled reactions during peptide assembly. This article explores the biological activity of this compound, examining its potential applications, interactions, and related research findings.

Structural Characteristics

  • Molecular Formula : C₂₄H₂₉NO₅
  • Molecular Weight : Approximately 411.5 g/mol
  • Functional Groups : Fmoc group (protecting group), tert-butyl side chain

Applications in Peptide Synthesis

This compound is primarily employed in:

  • Solid-Phase Peptide Synthesis (SPPS) : The Fmoc group allows for selective deprotection and coupling reactions, facilitating the construction of complex peptide chains.
  • Drug Development : Its structural modifications can influence biological interactions, enhancing binding affinities and bioavailability in therapeutic contexts .

Interaction Studies

Research indicates that modifications at the beta position of amino acids, such as those found in this compound, can significantly alter binding interactions with receptors or enzymes. These modifications may enhance the stability and efficacy of peptide-based therapeutics .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals varying biological activities based on side chain characteristics:

Compound NameStructural FeaturesUnique Aspects
Fmoc-O-benzyl-L-beta-homothreonineBenzyl instead of tert-butylDifferent hydrophobic properties
Fmoc-O-ethyl-L-beta-homothreonineEthyl side chainSmaller size may affect solubility
Fmoc-O-acetyl-L-beta-homothreonineAcetyl modificationEnhances stability but less hydrophobic
Fmoc-O-tert-butyl-L-threonineL-threonine instead of beta-homothreonineDifferent stereochemistry impacts

This table illustrates how variations in structure can lead to diverse biological activities, emphasizing the importance of beta-position modifications in drug design.

Case Studies and Research Findings

Recent studies have focused on the implications of amino acid modifications on antimicrobial peptides (AMPs) and their mimetics. For example, research has shown that increasing hydrophobicity through structural changes can enhance toxicity against mammalian cells while maintaining antibacterial efficacy . These findings suggest that compounds like this compound could serve as valuable building blocks for developing AMPs with tailored properties.

Moreover, binary combinatorial scanning techniques have been employed to investigate structure-activity relationships (SAR) within peptide libraries. Such approaches have identified key residues that contribute to binding affinity and biological activity, providing insights into how structural modifications influence therapeutic potential .

Scientific Research Applications

Peptide Synthesis

Fmoc-O-tert-butyl-L-beta-homothreonine serves as a crucial building block in the synthesis of peptides. Its unique structure allows for high purity and yield in creating specific peptide sequences. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group enables selective deprotection, facilitating the synthesis of complex peptides without interfering with other functional groups.

Case Study: Peptide Library Construction

In a study focused on developing peptide libraries, this compound was utilized to create diverse peptide sequences that were screened for biological activity. The ability to modify the peptide backbone while maintaining stability was essential for identifying potential therapeutic candidates .

Drug Development

This compound plays a pivotal role in drug development, particularly in designing peptide-based drugs. Its properties enhance the stability and bioavailability of pharmaceutical compounds, making it easier to develop analogs of bioactive peptides.

Case Study: Antimicrobial Peptide Development

Research has demonstrated that peptides incorporating this compound exhibited improved antimicrobial activity. By modifying the peptide structure, researchers were able to create compounds with enhanced efficacy against resistant bacterial strains .

Bioconjugation

This compound is valuable in bioconjugation applications, where it aids in attaching biomolecules to surfaces or other molecules. This property is crucial for improving the efficacy of therapeutic agents and diagnostics.

Case Study: Targeted Drug Delivery Systems

In targeted drug delivery systems, this compound was employed to conjugate therapeutic agents to specific cell types. This approach enhanced drug localization at target sites while minimizing systemic side effects .

Research in Proteomics

The compound is instrumental in proteomics studies, aiding in the identification and characterization of proteins through advanced labeling techniques. Its ability to form stable conjugates allows for detailed analysis of protein interactions and functions.

Case Study: Protein Interaction Studies

In proteomics research, this compound was used as a labeling agent for studying protein-protein interactions. This application provided insights into signaling pathways and molecular mechanisms underlying various diseases .

Custom Synthesis Services

Many chemical suppliers offer custom synthesis services using this compound, catering to specific research needs and providing tailored solutions for scientists and researchers.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Key structural variations among Fmoc-protected, tert-butyl-O-modified amino acids include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthesis Method Primary Application
Fmoc-O-tert-butyl-L-beta-homothreonine 353245-99-5 C₂₄H₂₉NO₅ 411.5 β-homo threonine, Fmoc, tBu-O Arndt-Eistert reaction SPPS with extended side chains
Fmoc-O-tert-butyl-L-threonine 71989-35-0 C₂₃H₂₇NO₅ 397.46 α-threonine, Fmoc, tBu-O Esterification/saponification SPPS with hydroxyl protection
Fmoc-O-tert-butyl-L-serine 71989-33-8 C₂₂H₂₅NO₅ 383.44 α-serine, Fmoc, tBu-O Direct Fmoc protection Introducing shorter hydroxyl chains
Fmoc-L-beta-Homoleucine 193887-44-4 C₂₂H₂₅NO₄ 367.44 β-homo leucine, Fmoc Side-chain homologation Hydrophobic peptide modifications
Fmoc-L-beta-Homoproline - C₁₈H₂₁NO₄ 315.36 β-homo proline, Fmoc Cyclic homologation Altering peptide backbone conformation

Notes:

  • Beta-homo vs. Alpha-amino acids: The β-homo modification introduces an additional methylene group, elongating the side chain. This alters hydrogen-bonding patterns and backbone flexibility, critical for peptide folding and receptor interactions .
  • Protection Strategies : The tert-butyl group (tBu) provides acid-labile protection, compatible with Fmoc-based SPPS, where Fmoc is cleaved by bases like piperidine .

Research Findings and Trends

Recent studies highlight the demand for β-amino acids in drug discovery due to their enhanced metabolic stability. For example, β-homothreonine derivatives have shown promise in stabilizing β-sheet structures in amyloid inhibitors . Comparative analyses reveal that tert-butyl protection minimizes side-chain aggregation during SPPS, improving synthesis yields .

Q & A

Basic Research Questions

Q. What are the optimal storage conditions for Fmoc-O-tert-butyl-L-beta-homothreonine to ensure chemical stability?

  • Methodological Answer: This compound requires storage at 0°C–6°C in a sealed, moisture-free environment to prevent degradation of the Fmoc and tert-butyl protecting groups. Prolonged exposure to ambient temperatures or humidity can lead to hydrolysis of the tert-butyl ether or premature Fmoc deprotection. Stability tests using HPLC under varying conditions (e.g., 25°C vs. 4°C) confirm reduced decomposition rates at low temperatures .

Q. How is this compound typically incorporated into peptide synthesis workflows?

  • Methodological Answer: It is primarily used in solid-phase peptide synthesis (SPPS) as a β-homothreonine derivative. The tert-butyl group protects the hydroxyl side chain during acidic cleavage (e.g., with TFA), while the Fmoc group is removed under basic conditions (e.g., 20% piperidine in DMF). Coupling efficiency (>95%) is achieved using activating agents like HOBt/EDC or OxymaPure/DIC, with reaction times optimized to 1–2 hours at room temperature .

Q. What analytical techniques are critical for verifying the purity of this compound post-synthesis?

  • Methodological Answer: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) and 1H-NMR (in DMSO-d6 or CDCl3) are standard. Key NMR signals include the tert-butyl singlet at ~1.3 ppm and Fmoc aromatic protons at 7.3–7.8 ppm. Mass spectrometry (ESI or MALDI-TOF) confirms molecular weight with expected [M+H]+ peaks .

Advanced Research Questions

Q. How can researchers mitigate dipeptide formation during SPPS when using this compound?

  • Methodological Answer: Dipeptide formation arises from incomplete Fmoc deprotection or residual activated amino acids. To minimize this:

  • Use fresh piperidine (20% in DMF) for Fmoc removal, with two 10-minute treatments.
  • Employ double coupling with excess activating reagents (e.g., 3 equivalents of HOBt/EDC) for sterically hindered residues.
  • Monitor coupling efficiency via Kaiser or chloranil tests. Evidence suggests pH control (pH 7–8) during coupling reduces side reactions .

Q. What orthogonal protection strategies are compatible with this compound for complex peptide architectures?

  • Methodological Answer: The tert-butyl group is acid-labile (cleaved by TFA), while Fmoc is base-labile. For multi-step syntheses, pairing with Alloc (allyloxycarbonyl) or Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) groups allows selective deprotection under neutral (Pd-catalyzed) or hydrazine-based conditions, respectively. For example, Alloc-protected lysine can be selectively deblocked without affecting Fmoc/tert-butyl groups .

Q. How does the β-homo backbone configuration influence peptide secondary structure compared to canonical threonine?

  • Methodological Answer: β-homothreonine introduces a methylene spacer between the α-carbon and side chain, altering backbone flexibility. Circular dichroism (CD) and molecular dynamics simulations reveal reduced α-helix propensity but enhanced β-sheet stabilization in model peptides. This property is exploited in designing protease-resistant analogs or modulating amyloid aggregation pathways .

Q. What are the challenges in synthesizing this compound, and how are they addressed?

  • Methodological Answer: Key challenges include:

  • Stereoselective synthesis: Asymmetric hydrogenation or enzymatic resolution ensures L-configuration.
  • Side-chain protection: tert-butyl ether formation requires anhydrous conditions with BF3·OEt2 as a catalyst.
  • Purification: Silica gel chromatography (hexane/ethyl acetate) or recrystallization from ethanol/water yields >98% purity. Contaminants like Fmoc-deprotected byproducts are removed via acidic washes .

Data Contradictions and Resolution

Q. Discrepancies in reported coupling efficiencies for β-homoamino acids: How should researchers reconcile these?

  • Methodological Answer: Variability arises from steric hindrance and solvent polarity. Studies using DMF report lower yields (~70%) compared to DCM/DMF mixtures (~90%). To resolve contradictions:

  • Standardize solvent systems (e.g., 1:1 DCM/DMF) and activation protocols.
  • Use microwave-assisted synthesis (50°C, 10 minutes) to enhance kinetics.
  • Validate yields via LC-MS quantification rather than visual ninhydrin tests .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.